molecular formula C9H10O2 B3416064 3-Hydroxypropiophenone CAS No. 5650-41-9

3-Hydroxypropiophenone

Cat. No.: B3416064
CAS No.: 5650-41-9
M. Wt: 150.17 g/mol
InChI Key: PQCFUZMQHVIOSM-UHFFFAOYSA-N
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Description

3-Hydroxypropiophenone is a chemical compound with the molecular formula C9H10O2 . It is an indispensable constituent in the production of several therapeutic pharmaceuticals such as levodopa and benserazide . It serves as a crucial intermediate and its multifarious applications also encompass the synthesis of both the antihypertensive agents and the antidepressants .


Synthesis Analysis

This compound can be synthesized through various methods. One method involves the diazotization of m-aminopropiophenone, followed by decomposition of the diazonium salt obtained . Other methods include saponification of 3-acetoxypropiophenone with refluxing 10% sodium hydroxide for 2–3 hours , and reductive deamination of 2-amino-5-hydroxypropiophenone .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 150.174 Da and the monoisotopic mass is 150.068085 Da .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 289.2±23.0 °C at 760 mmHg, and a flash point of 121.6±15.2 °C . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its ACD/LogP value is 0.96 .

Scientific Research Applications

1. Biological Production and Applications

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical, primarily produced biologically from glucose or glycerol. It holds potential for the production of various value-added chemicals. Kumar, Ashok, and Park (2013) provide an overview of microbial 3-HP production, highlighting the constraints and solutions in this field, as well as future prospects (Kumar, Ashok, & Park, 2013). Similarly, Chen et al. (2017) discuss the metabolic engineering of Corynebacterium glutamicum for efficient 3-HP production from glucose and xylose, which opens avenues for 3-HP production from lignocellulosic feedstocks (Chen et al., 2017).

2. Synthetic Intermediate for Novel Compounds

3,3-Diaryl-2-hydroxypropiophenones, through base-catalyzed α-ketol rearrangements, can yield isomeric 1-hydroxypropan-2-ones, which are useful synthetic intermediates. Hall, Ferreira, and Roux (1980) noted that these intermediates have distinct oxidation potentials and can aid in synthesizing novel 4-arylflavan-3-ones (Hall, Ferreira, & Roux, 1980).

3. Chemical Synthesis

The chemical synthesis of p-Hydroxypropiophenone has been explored by Li Hong-bo (2010), who utilized phenol and propionyl chloride via esterification and Fries rearrangement reaction. This synthesis approach offers a method for producing p-Hydroxypropiophenone with high yield, highlighting its potential in chemical applications (Li Hong-bo, 2010).

4. Biotechnology and Industrial Applications

The fermentative production of 3-HP, a derivative of 3-Hydroxypropiophenone, is an attractive platform chemical for various commodity chemicals like acrylic acid and acrylamide. Chen, Bao, Kim, Siewers, and Nielsen (2014) discuss the production of 3-HP in Saccharomyces cerevisiae, which offers a sustainable alternative to petrochemicals (Chen, Bao, Kim, Siewers, & Nielsen, 2014).

5. Environmental Impact and Sustainability

Pina, Falletta, and Rossi (2011) emphasize the importance of eco-sustainable processes in producing this compound, highlighting the potential of catalytic chemical methods. This approach underscores the need for environmentally friendly and sustainable production methods for such valuable chemicals (Pina, Falletta, & Rossi, 2011).

Safety and Hazards

Safety measures for handling 3-Hydroxypropiophenone include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

3-hydroxy-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCFUZMQHVIOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927537
Record name 3-Hydroxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321-48-8, 5650-41-9
Record name Hydroxypropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYPROPIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3OOP8T819
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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